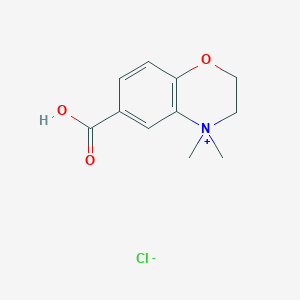![molecular formula C7H7N3O B13647454 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13647454.png)
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound with a unique structure that includes both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can have enhanced or modified biological activities.
Aplicaciones Científicas De Investigación
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in disease processes . The exact pathways and targets depend on the specific biological context and the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one: Lacks the amino group, leading to different reactivity and biological activity.
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, resulting in different pharmacological properties.
Uniqueness
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of biological activities. Its amino group provides a site for further functionalization, making it a valuable scaffold in drug discovery and development.
Propiedades
Fórmula molecular |
C7H7N3O |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
3-amino-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C7H7N3O/c8-5-1-4-2-10-7(11)6(4)9-3-5/h1,3H,2,8H2,(H,10,11) |
Clave InChI |
RWLZVLRWZUUPAQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=O)N1)N=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


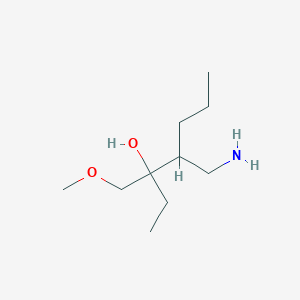
![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione](/img/structure/B13647382.png)
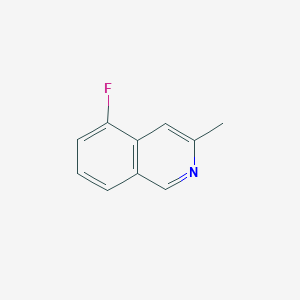


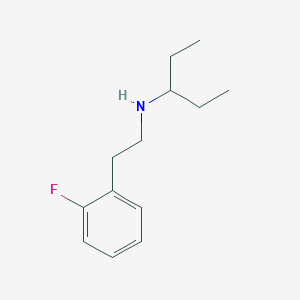



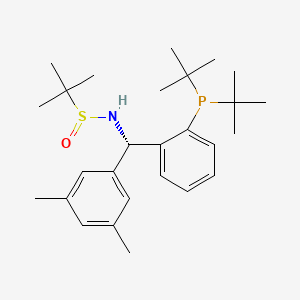
![4-[4-(3-Fluorophenyl)triazol-1-yl]-2-[4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13647448.png)

![1-[(2-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13647464.png)
